molecular formula C21H18N4O4S B2464951 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899741-42-5

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No.: B2464951
CAS No.: 899741-42-5
M. Wt: 422.46
InChI Key: CGEOYPLLFNBJRY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a benzo[d][1,3]dioxol-5-ylmethyl group and a 2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl group, both attached to an oxalamide moiety. These groups are common in many organic compounds and can have various properties depending on their arrangement and the presence of other functional groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d][1,3]dioxol-5-ylmethyl and 2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl moieties, followed by their attachment to the oxalamide group. This could potentially be achieved through methods such as palladium-catalyzed cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d][1,3]dioxol-5-ylmethyl and 2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl groups could potentially introduce interesting structural features, such as aromaticity and heterocyclic structures .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and arrangement of its functional groups. For instance, the oxalamide group could potentially undergo hydrolysis, while the benzo[d][1,3]dioxol-5-ylmethyl and 2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl groups could participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Synthesis and Characterization

  • Research efforts have focused on synthesizing and characterizing compounds with similar structural motifs, emphasizing the development of novel synthetic methodologies and the elucidation of compound structures through advanced spectroscopic techniques. For instance, studies involving the synthesis of pyrazole derivatives linked to benzo[d][1,3]dioxole moieties have been conducted to explore their antimicrobial and anti-proliferative activities. Such research underscores the importance of synthetic chemistry in creating compounds with potential therapeutic applications (Mansour et al., 2020).

Biological Activities

  • The biological activity of related compounds has been a significant area of interest, with studies demonstrating potent cytotoxic activity against various cancer cell lines, indicating the potential for these compounds to be developed into anticancer agents. For example, compounds incorporating the thiophene and benzo[d][1,3]dioxol moieties have shown remarkable activity toward specific cancer cell lines, highlighting their potential in cancer therapy (Insuasty et al., 2012).

  • Additionally, compounds with structural similarities have been evaluated for their antimicrobial properties, offering insights into the development of new antibiotics capable of combating resistant bacterial strains. The exploration of these compounds' biological activities extends beyond cancer therapy, encompassing antimicrobial and anti-inflammatory applications, thus demonstrating the versatility of these chemical structures in contributing to various areas of medicinal chemistry (Umesha & Basavaraju, 2014).

Photophysical and Physicochemical Properties

  • Research into the photophysical and physicochemical properties of similar compounds has also been conducted, with findings contributing to the development of fluorescent chemosensors for metal ion detection. Such studies not only advance our understanding of the underlying mechanisms driving these compounds' interactions with metal ions but also highlight their potential applications in environmental monitoring and diagnostics (Khan, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These would need to be assessed through laboratory testing and risk assessment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This could include studies to optimize its synthesis, detailed analysis of its structure and properties, and testing of its activity against various biological targets .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c26-20(22-9-13-6-7-17-18(8-13)29-12-28-17)21(27)23-19-15-10-30-11-16(15)24-25(19)14-4-2-1-3-5-14/h1-8H,9-12H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEOYPLLFNBJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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